molecular formula C19H21BrN2O B2859099 3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-52-3

3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2859099
M. Wt: 373.294
InChI Key: OPZXGBHCKYXXAN-UHFFFAOYSA-M
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Heterocycles

The reaction of similar compounds with active methylenes has been studied, leading to the synthesis of various heterocycles, including pyrimidine and thiazole derivatives. These compounds find applications in the development of pharmaceuticals and agrochemicals due to their diverse biological activities (I. Shibuya, 1984).

Catalysis and Green Chemistry

Ionic liquids, closely related to the compound , have been shown to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This process demonstrates the role of such compounds in facilitating reactions in a more environmentally friendly manner, owing to the ease of separation and reuse of the ionic liquid (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).

Material Science Applications

Research on binuclear copper(I) complexes containing bridges similar to the compound of interest has been conducted. These studies are significant for the development of coordination compounds with potential applications in catalysis, optical materials, and electronic devices (P. Cox, P. Aslanidis, P. Karagiannidis, 2000).

Biochemical Sensing and Probes

The synthesis and characterization of novel benzimidazolium salts similar to the compound have demonstrated their utility as fluorescent probes for metal ions in aqueous media. This application is crucial for environmental monitoring and biochemical sensing, offering a method to detect metal ions selectively and sensitively (Swati Bishnoi, M. D. Milton, 2017).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and have been tested for safety in humans .

properties

IUPAC Name

1,3-diphenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2O.BrH/c22-19(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)18-13-7-8-14-21(18)19;/h1-6,9-12,22H,7-8,13-15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZXGBHCKYXXAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

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